N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide
Description
The compound N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide is a benzodiazepine-thioacetamide hybrid characterized by a 1,5-benzodiazepine core substituted with a 4-methoxyphenyl group, methyl groups at positions 7 and 8, and a thioacetamide side chain linked to a 3-chloro-4-methylphenyl moiety.
Properties
Molecular Formula |
C23H21ClN4O3S2 |
|---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C23H21ClN4O3S2/c1-4-32-22-26-20-19(33-22)21(30)28(15-10-8-13(2)9-11-15)23(31)27(20)12-17(29)25-18-14(3)6-5-7-16(18)24/h5-11H,4,12H2,1-3H3,(H,25,29) |
InChI Key |
FTKLWJQQGROZCI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC=C3Cl)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a benzodiazepine core linked to a thioacetamide moiety, which may influence its interaction with biological targets.
Structural Information:
- Molecular Formula:
- SMILES Notation: CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)Cl
- InChIKey: CSAZETONFZOEJP-UHFFFAOYSA-N
The compound's mechanism of action is primarily attributed to its interaction with specific neurotransmitter receptors and enzymes. It has been observed to act as a positive allosteric modulator for certain receptors, enhancing neurotransmission without the excitotoxic effects typical of direct agonists.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Neuroprotective Effects:
- Antioxidant Activity:
- Anti-inflammatory Properties:
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Study on Neurotransmitter Modulation:
A study involving microdialysis in mice showed that the compound significantly increased levels of acetylcholine and serotonin in the hippocampus, indicating its potential role in cognitive enhancement and mood regulation . -
Toxicity Profiling:
In the context of toxicity, the compound was evaluated within the U.S. EPA’s ToxCast project. It exhibited low toxicity across various assays, with no significant adverse effects noted at therapeutic concentrations .
Data Table: Biological Activity Overview
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by a benzodiazepine core, which is known for its diverse pharmacological properties. Its molecular formula is , indicating the presence of chlorine, sulfur, and various aromatic rings. The specific arrangement of these functional groups contributes to its biological activity.
Anxiolytic and Sedative Effects
Benzodiazepines are widely recognized for their anxiolytic (anxiety-reducing) and sedative properties. Research indicates that compounds similar to N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide may interact with GABA receptors, enhancing inhibitory neurotransmission in the brain. This mechanism can potentially lead to reduced anxiety and improved sleep quality.
Antidepressant Activity
Recent studies have shown that benzodiazepine derivatives can exhibit antidepressant effects by modulating neurotransmitter systems involved in mood regulation. The compound's unique structure may enhance its interaction with serotonin receptors, leading to improved mood in preclinical models.
Neuroprotective Properties
There is growing interest in the neuroprotective effects of benzodiazepine derivatives against neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit acetylcholinesterase (AChE) activity can help maintain acetylcholine levels, which are crucial for cognitive function. Preliminary studies suggest that this compound may possess AChE inhibitory activity, warranting further investigation into its potential as a treatment for cognitive decline.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Study on Neuroprotective Effects : A study demonstrated that benzodiazepine derivatives exhibited significant neuroprotective effects in models of oxidative stress. The compound was shown to reduce neuronal cell death and improve cognitive function in animal models of Alzheimer's disease .
- Evaluation of Anxiolytic Activity : In a preclinical trial assessing the anxiolytic properties of novel benzodiazepines, this compound was found to significantly reduce anxiety-like behaviors compared to control groups .
- In Silico Studies : Molecular docking studies have suggested that this compound has a high binding affinity for GABA receptors, indicating potential as a therapeutic agent for anxiety disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Crystallographic data and hydrogen-bonding patterns provide insights into stability and solubility:
Table 2: Physicochemical Properties
Key Observations:
- Hydrogen-bonding motifs in thiazole analogs (e.g., R₂²(8) dimers ) enhance stability, whereas the benzodiazepine core in the target compound may favor π-π interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
